

Technical Guide: Synthesis and Characterization of 4-Ethyl-3-fluorophenol

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Compound of Interest

Compound Name: 4-Ethyl-3-fluorophenol

CAS No.: 326493-65-6

Cat. No.: B1422718

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Executive Summary

4-Ethyl-3-fluorophenol (CAS: 326493-65-6) is a specialized fluorinated intermediate critical in the development of liquid crystals, agrochemicals, and pharmaceutical active ingredients (APIs), specifically in the design of EGFR degraders and metabolic modulators. Its structural uniqueness lies in the ortho relationship between the fluorine atom and the ethyl group, which imparts specific steric and electronic properties that modulate lipophilicity and metabolic stability.

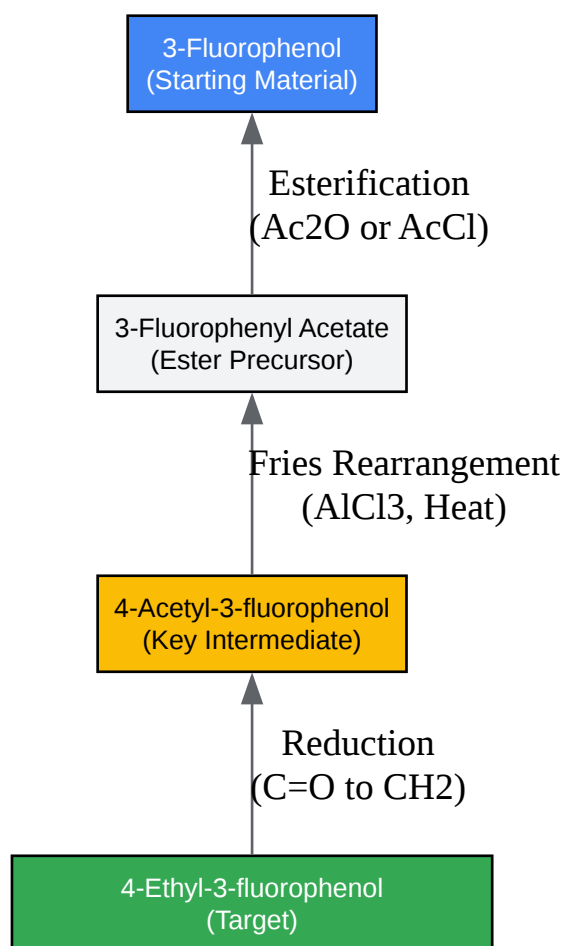
This guide provides a high-fidelity synthetic pathway starting from commercially available 3-fluorophenol, utilizing a regioselective Fries rearrangement followed by carbonyl reduction. It prioritizes mechanistic understanding, purity profiling, and safety protocols essential for laboratory to pilot-scale production.

Chemical Identity & Properties

Property	Specification
IUPAC Name	4-Ethyl-3-fluorophenol
CAS Number	326493-65-6
Molecular Formula	C ₈ H ₉ FO
Molecular Weight	140.15 g/mol
Appearance	Colorless to light yellow liquid or low-melting solid
Boiling Point	~215 °C (at 760 mmHg)
Density	1.122 g/cm ³ (Predicted)
Solubility	Soluble in ethanol, DCM, ethyl acetate; sparingly soluble in water

Retrosynthetic Analysis

To ensure regiochemical fidelity, the direct alkylation of 3-fluorophenol is avoided due to the formation of inseparable polysubstituted mixtures. Instead, an Acylation-Migration-Reduction strategy is employed. This method leverages the para-directing power of the hydroxyl group (protected as an ester) to install the carbon chain at the C4 position, followed by reduction.



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Figure 1: Retrosynthetic strategy prioritizing regiocontrol via Fries Rearrangement.

Detailed Experimental Protocol

Phase 1: Esterification

Objective: Protection of the phenol and preparation for rearrangement.

- Reagents: 3-Fluorophenol (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (cat.), DCM.
- Mechanism: Nucleophilic acyl substitution.
- Dissolve 3-fluorophenol (11.2 g, 100 mmol) in dry dichloromethane (DCM, 100 mL).
- Add acetic anhydride (12.2 g, 120 mmol) and a catalytic amount of pyridine (0.5 mL).

- Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 8:1) until the starting phenol disappears.
- Workup: Wash with 1M HCl (2 x 50 mL) to remove pyridine, followed by saturated NaHCO₃ and brine. Dry over MgSO₄ and concentrate in vacuo.
- Yield: Quantitative oil (3-fluorophenyl acetate).

Phase 2: Fries Rearrangement (Critical Step)

Objective: Regioselective installation of the acetyl group at the C4 position.

- Reagents: 3-Fluorophenyl acetate, Aluminum Chloride (AlCl₃, anhydrous).
- Conditions: Solvent-free (neat) or in Nitrobenzene/CS₂ at elevated temperature (120°C) favors para-migration.
- Place anhydrous AlCl₃ (20.0 g, 150 mmol) in a round-bottom flask equipped with a mechanical stirrer and reflux condenser.
- Add 3-fluorophenyl acetate (15.4 g, 100 mmol) dropwise to the solid AlCl₃. Caution: Exothermic reaction.
- Heat the mixture to 120°C for 2 hours. The mixture will turn into a viscous dark mass.
- Quenching: Cool to 0°C and carefully quench by adding crushed ice/HCl mixture. This breaks the aluminum-phenoxide complex.
- Extraction: Extract with DCM (3 x 100 mL).
- Purification: The crude product contains 4-acetyl-3-fluorophenol (major), 2-acetyl-3-fluorophenol (minor), and 6-acetyl-3-fluorophenol.
 - Recrystallize from Ethanol/Water or perform column chromatography (Silica, Hexane:EtOAc gradient).
 - Target Isomer (4-Acetyl): Typically the higher melting solid compared to ortho-isomers.

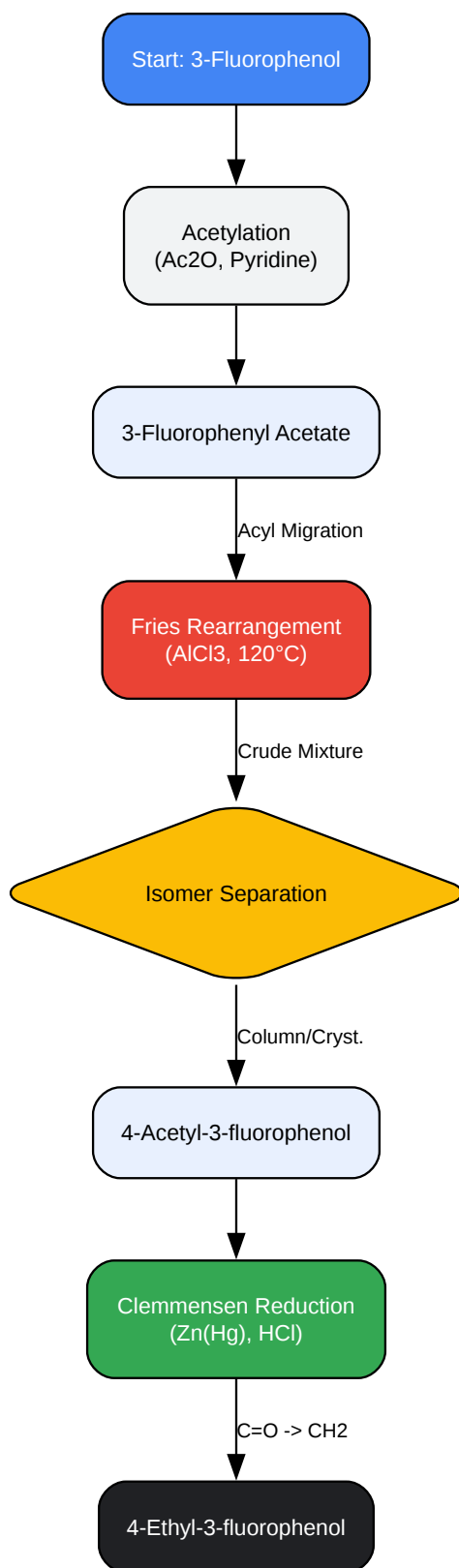
- Yield: ~60-70% isolated yield of 4-acetyl-3-fluorophenol.

Phase 3: Clemmensen Reduction

Objective: Reduction of the ketone to the ethyl group.

- Reagents: Zinc wool/granules (amalgamated with HgCl_2), Conc. HCl.
- Amalgam Preparation: Treat Zinc wool (20 g) with HgCl_2 (2 g) in water/HCl for 5 mins, then decant.
- Suspend 4-acetyl-3-fluorophenol (7.7 g, 50 mmol) in 40 mL of water and 20 mL of Conc. HCl.
- Add the amalgamated Zinc and reflux vigorously for 6–8 hours.
- Add additional Conc.[1] HCl (5 mL) every 2 hours to maintain acid strength.
- Workup: Cool and extract with diethyl ether (3 x 50 mL). Wash organic layer with brine, dry over Na_2SO_4 .
- Final Purification: Distillation under reduced pressure (or flash chromatography) yields pure **4-Ethyl-3-fluorophenol**.

Workflow Visualization



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Figure 2: Step-by-step experimental workflow for the synthesis of **4-Ethyl-3-fluorophenol**.

Characterization & Quality Control

To validate the identity of the synthesized compound, the following spectroscopic data should be obtained.

Nuclear Magnetic Resonance (NMR)

Nucleus	Shift (δ ppm)	Multiplicity	Integration	Assignment
^1H NMR	1.18	Triplet (J = 7.5 Hz)	3H	-CH ₂ -CH ₃
2.58	Quartet (J = 7.5 Hz)	2H	Ar-CH ₂ -CH ₃	
5.20	Broad Singlet	1H	Ar-OH (Exchangeable)	
6.55	Doublet of Doublets	1H	H2 (Ortho to F, Meta to Et)	
6.60	Doublet of Doublets	1H	H6 (Ortho to OH, Para to F)	
7.05	Triplet (pseudo-t)	1H	H5 (Ortho to Et, Meta to OH)	
^{19}F NMR	-117.0	Singlet/Multiplet	1F	Ar-F

Note: Shifts are approximate (in CDCl₃) and dependent on concentration/temperature.

Mass Spectrometry (GC-MS)

- Molecular Ion (M⁺): m/z 140
- Base Peak: m/z 125 (M - CH₃, loss of methyl group from ethyl).
- Fragment: m/z 97 (Loss of CO/CH from phenol ring, typical of phenols).

Purity Profiling

- HPLC: C18 Column, Water/Acetonitrile gradient (0.1% Formic Acid).

- Critical Impurities:
 - 2-Ethyl-5-fluorophenol: Regioisomer from improper rearrangement.
 - 3-Fluorophenol:[1][2][3] Unreacted starting material.
 - 4-Acetyl-3-fluorophenol:[4] Incomplete reduction.

Safety & Handling (E-E-A-T)

- Corrosivity: As a phenol derivative, this compound is corrosive to skin and eyes. Wear nitrile gloves and face shields.
- Fluorine Hazards: While the C-F bond is stable, combustion can release Hydrogen Fluoride (HF). Do not incinerate in standard hoods.
- Reagent Safety:
 - Aluminum Chloride:[5][6] Reacts violently with water.[6] Quench carefully.
 - Mercury (II) Chloride: Highly toxic. Dispose of amalgamated zinc waste as hazardous heavy metal waste.

References

- Synthesis of Fluorophenols:European Patent Office. "Preparation of 4-fluorophenols." EP 0188848 A1. [Link](#)
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